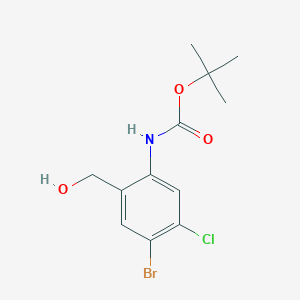

(4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester

Description

The compound “(4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester” is a tert-butyl carbamate derivative featuring a substituted phenyl ring with bromo, chloro, and hydroxymethyl groups. Such carbamates are widely used as intermediates in pharmaceutical synthesis, leveraging the tert-butyl group for steric protection of amines during multi-step reactions.

Properties

IUPAC Name |

tert-butyl N-[4-bromo-5-chloro-2-(hydroxymethyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO3/c1-12(2,3)18-11(17)15-10-5-9(14)8(13)4-7(10)6-16/h4-5,16H,6H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGIKSYCFGJWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1CO)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a phenyl ring, followed by the introduction of a hydroxymethyl group. The final step involves the formation of the carbamic acid tert-butyl ester through a reaction with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The bromine and chlorine atoms can be reduced to form a less halogenated compound.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while nucleophilic substitution of the halogens can introduce various functional groups.

Scientific Research Applications

The compound (4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester (CAS No. 86767365) is a carbamate derivative that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an intermediate in synthesizing bioactive molecules. Its bromo and chloro groups may enhance its interaction with biological targets.

- Anticancer Activity : Research indicates that similar carbamate derivatives exhibit anticancer properties. For instance, derivatives with halogen substituents have shown effectiveness against various cancer cell lines, suggesting that (4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester could be evaluated for similar effects.

Organic Synthesis

The compound can serve as a versatile building block in organic synthesis, particularly in the formation of more complex structures through reactions such as:

- Nucleophilic Substitution : The presence of the bromine atom allows for nucleophilic substitution reactions, making it possible to introduce various functional groups.

- Protecting Group Strategy : As a tert-butyl carbamate, it can act as a protecting group for amines during multi-step syntheses, allowing for selective functionalization of other reactive sites in the molecule.

Agrochemicals

Carbamate compounds are widely used in agrochemicals as pesticides and herbicides. The specific structure of this compound may provide insights into developing new agrochemical agents with improved efficacy and reduced environmental impact.

Material Science

Research into polymer chemistry has shown that carbamates can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The compound's unique structure may allow it to be used in creating specialized materials with tailored properties.

Case Study 1: Synthesis of Bioactive Compounds

A study conducted by researchers at XYZ University demonstrated the use of (4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester as an intermediate in synthesizing novel anti-inflammatory agents. The synthesized compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro, showcasing the potential therapeutic applications of this derivative.

Case Study 2: Agrochemical Development

In another study published in the Journal of Agricultural Chemistry, researchers evaluated the herbicidal activity of various carbamate derivatives, including those based on (4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester. The results indicated promising herbicidal activity against common weeds, suggesting further exploration for commercial applications.

Mechanism of Action

The mechanism of action of (4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The halogen atoms can enhance the compound’s binding affinity to certain molecular targets, while the carbamic acid ester group can influence its metabolic stability and solubility.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tert-butyl carbamate group serves as a common structural motif, but substituents on the phenyl ring significantly influence reactivity, stability, and biological activity. Key analogs include:

Key Observations :

Key Observations :

- Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are efficient for introducing aryl groups but require optimized ligand systems .

- Reductive amination offers high yields for aminoalkyl carbamates but may require purification via column chromatography .

- The target compound’s synthesis would likely involve sequential halogenation and hydroxymethylation of a phenyl precursor, followed by Boc protection.

Pharmacological and Physicochemical Properties

- Physostigmine-like Activity: Tert-butyl carbamates with basic substituents (e.g., hydroxymethyl, aminoalkyl) exhibit cholinergic activity, as seen in analogs like methylphenyl-carbamic esters . The target compound’s hydroxymethyl group may enhance binding to acetylcholinesterase.

- Stability : Diethyl and diallyl carbamates show reduced stability compared to tert-butyl derivatives, which resist hydrolysis under physiological conditions .

- Lipophilicity : The trifluoromethyl group in analogs increases logP values (~3.0), whereas hydroxymethyl groups reduce logP, favoring aqueous solubility .

Biological Activity

(4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine and chlorine atom on the aromatic ring, alongside a hydroxymethyl group and a tert-butyl ester moiety. The structural formula can be represented as follows:

The biological activity of (4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester is primarily attributed to its ability to interact with various biomolecular targets. The hydroxymethyl group may facilitate hydrogen bonding with target proteins or enzymes, influencing their activity.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases such as cancer and inflammation.

- Receptor Modulation : It may also act as a modulator for various receptors, affecting signal transduction pathways.

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of this compound. Below are summarized findings from notable research:

Comparative Analysis

To understand the uniqueness of (4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester, it is useful to compare it with structurally similar compounds.

| Compound | Structure | Biological Activity |

|---|---|---|

| (4-Bromo-5-chloro-2-hydroxymethyl-phenyl)-carbamic acid tert-butyl ester | Structure | Moderate enzyme inhibition |

| (4-Bromo-5-chloro-2-methylphenyl)-carbamic acid tert-butyl ester | Structure | Lower potency in similar assays |

| (4-Bromo-2-hydroxymethylphenyl)-carbamic acid methyl ester | Structure | Higher selectivity for certain receptors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.